(R)-2-(4-Butylphenyl)-propionic acid
Overview
Description
®-2-(4-Butylphenyl)-propionic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It is a derivative of propionic acid and is known for its effectiveness in treating conditions such as arthritis, muscle pain, and other inflammatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Butylphenyl)-propionic acid typically involves the Friedel-Crafts acylation of butylbenzene with propionic anhydride, followed by resolution of the racemic mixture to obtain the ®-enantiomer. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of ®-2-(4-Butylphenyl)-propionic acid involves large-scale synthesis using similar Friedel-Crafts acylation methods. The resolution of the racemic mixture is achieved through chiral chromatography or enzymatic resolution techniques to obtain the desired ®-enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Butylphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-2-(4-Butylphenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral separation and enantioselective synthesis.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of ®-2-(4-Butylphenyl)-propionic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s molecular targets include the active sites of COX enzymes, where it binds and prevents the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A related NSAID with a longer duration of action.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness
®-2-(4-Butylphenyl)-propionic acid is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer or other racemic mixtures. Its selectivity for COX enzymes and its metabolic profile also contribute to its distinct therapeutic effects.
Properties
IUPAC Name |
(2R)-2-(4-butylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPDZIYEWFQFK-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263078-21-2 | |
Record name | p-Butylhydratropic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263078212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-BUTYLHYDRATROPIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3N3G493N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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